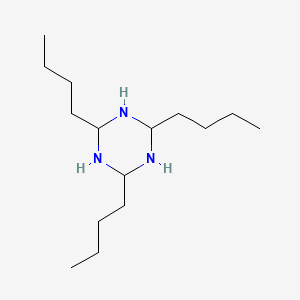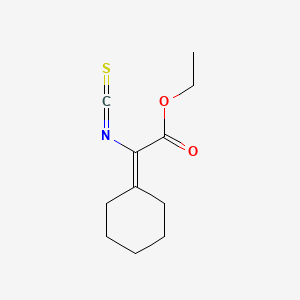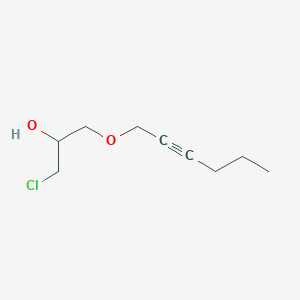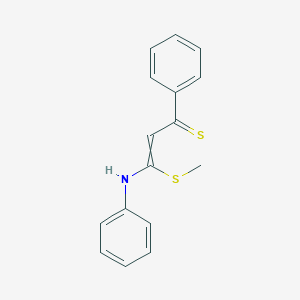
12-Chlorododeca-1,7-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Chlorododeca-1,7-diyne is a chemical compound characterized by the presence of a chlorine atom and two triple bonds within a twelve-carbon chain. This compound is part of the diyne family, which is known for its unique reactivity and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Chlorododeca-1,7-diyne typically involves the coupling of appropriate alkyne precursors. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidizing agent such as oxygen or air. The reaction conditions often include a solvent like pyridine or dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 12-Chlorododeca-1,7-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Azides, thiols.
Scientific Research Applications
12-Chlorododeca-1,7-diyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 12-Chlorododeca-1,7-diyne involves its reactivity with various molecular targets. The presence of triple bonds allows it to participate in cycloaddition reactions, forming cyclic compounds. The chlorine atom can undergo substitution reactions, leading to the formation of new functional groups. These reactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1,7-Octadiyne: A diyne with a shorter carbon chain and no chlorine atom.
1,4-Dichlorobutadiyne: A diyne with two chlorine atoms and a shorter carbon chain.
12-Bromododeca-1,7-diyne: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 12-Chlorododeca-1,7-diyne is unique due to its specific combination of a twelve-carbon chain, two triple bonds, and a chlorine atom. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
39253-36-6 |
|---|---|
Molecular Formula |
C12H17Cl |
Molecular Weight |
196.71 g/mol |
IUPAC Name |
12-chlorododeca-1,7-diyne |
InChI |
InChI=1S/C12H17Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1H,3-6,9-12H2 |
InChI Key |
IOKAYOKLCHXEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC#CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


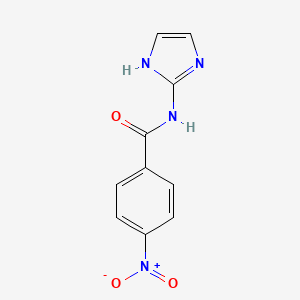

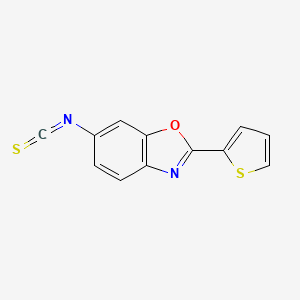
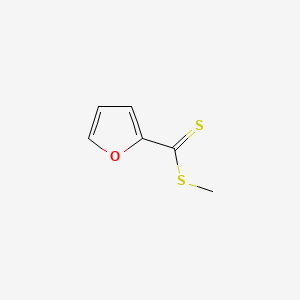

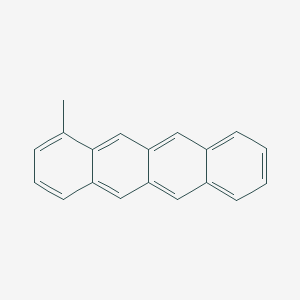

![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)
